molecular formula C14H15F3N2O2S B2536631 2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide CAS No. 838881-41-7

2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide

Cat. No. B2536631
CAS RN: 838881-41-7
M. Wt: 332.34
InChI Key: BHRJHIPFJULGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide” belongs to the class of organic compounds known as benzothiazines . These are organic compounds containing a benzene fused to a thiazine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The linear formula of the compound is C22H22F3N3O2S . Its molecular weight is 449.499 . The compound contains a benzothiazine ring fused to a benzene ring .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm^3 . Its boiling point is 637.0±55.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.9 mmHg at 25°C . The compound’s molar refractivity is 104.0±0.3 cm^3 .

Scientific Research Applications

Antibacterial Activity

STL020571 has demonstrated potent antibacterial properties. Researchers have investigated its effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial cell membranes or inhibiting essential enzymes, making it a promising candidate for novel antibiotics .

Antifungal Potential

In addition to antibacterial effects, STL020571 exhibits antifungal activity. It has been evaluated against various fungal strains, including pathogenic species. By targeting specific cellular processes in fungi, it may offer an alternative to existing antifungal drugs .

Antitumor and Antineoplastic Properties

STL020571 shows promise as an antitumor agent. Studies have explored its impact on cancer cell lines, revealing potential cytotoxic effects. Researchers are investigating its role in inhibiting tumor growth and metastasis. Its unique chemical structure makes it an interesting lead compound for further development .

Antimalarial Activity

Malaria remains a global health concern, and STL020571 has been evaluated for its antimalarial potential. It interferes with the parasite’s life cycle, disrupting essential processes within Plasmodium species. Further research aims to optimize its efficacy and safety .

Antiviral Effects

Preliminary studies suggest that STL020571 may inhibit certain viruses. Its mode of action could involve interfering with viral replication or entry into host cells. While more investigations are needed, this compound holds promise in the fight against viral infections .

Anti-Inflammatory and Analgesic Properties

STL020571 exhibits anti-inflammatory effects by modulating immune responses. Additionally, it may act as an analgesic, providing pain relief. These properties make it relevant for conditions involving inflammation and pain, such as arthritis or neuropathic pain .

properties

IUPAC Name

2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2S/c1-2-5-18-12(20)7-11-13(21)19-9-6-8(14(15,16)17)3-4-10(9)22-11/h3-4,6,11H,2,5,7H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRJHIPFJULGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide

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